(Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one
Description
Properties
Molecular Formula |
C12H8N2O2S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10(16-12(17)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,17)/b7-5+ |
InChI Key |
LMWQLASUSVLLCV-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=S)O3)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)O3)O)C=N2 |
Origin of Product |
United States |
Preparation Methods
From α-Keto Thioesters
A key approach involves the use of α-keto thioesters as building blocks. These compounds undergo nucleophilic substitution and intramolecular cyclization to form the 2-thioxooxazolidin-4-one ring:
- α-Keto thioesters react with nucleophiles such as sodium thiocyanate, leading to thiolate anion addition to the carbonyl carbon.
- Subsequent intramolecular cyclization forms the oxazolidinone ring with a thioxo group at position 2.
- This method is efficient and allows for structural diversity by varying the α-keto thioester substituents.
This synthetic route is supported by detailed mechanistic studies showing nucleophilic substitution followed by C-O heterocyclization, yielding 2-thioxooxazolidin-4-ones in moderate to excellent yields.
Alternative Routes
- Oxidative hydrolysis of mercaptal derivatives and related sulfur-containing precursors can also yield α-ketomethylthioesters, which serve as intermediates for the oxazolidinone ring formation.
- Pummerer-type rearrangements of β-ketosulfoxides or α-oxo methylthiomethyl p-tolyl sulfones provide α-ketothioesters, which can be cyclized to the target heterocycle.
Catalytic and Alternative Synthetic Enhancements
- Lewis acid catalysis (e.g., B(C6F5)3) has been reported to facilitate related transformations involving α-keto thioesters and indole derivatives, enhancing reaction efficiency and selectivity under mild conditions.
- Copper(II)-catalyzed reactions of α-keto thioesters with azides can lead to functionalized derivatives, although these are more relevant to urea and amide analogs rather than the oxazolidinone core.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The synthesized compounds exhibit characteristic IR absorptions for carbonyl (1690–1714 cm⁻¹) and thioxo groups.
- ^1H NMR spectra show downfield singlets corresponding to the indole NH and methylene protons, confirming the structure.
- High-resolution mass spectrometry (HRMS) confirms molecular formula and purity.
- The (Z)-configuration is supported by coupling constants and NOE experiments in related studies.
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions and the metal ion involved. For instance, Ni (II) complex (4c) exhibits remarkable antimicrobial activity compared to the parent ligand (L).
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of derivatives related to (Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one. These compounds have shown promising results against a range of bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) methyl derivatives, including those related to the indole structure. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times. The minimal inhibitory concentration (MIC) for the most effective compound was reported at against Enterobacter cloacae and for minimal bactericidal concentration (MBC) .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae |
| Compound 15 | 0.004 - 0.06 | Not specified | T. viride |
Case Study: Antifungal Activity
The antifungal properties of these compounds were also assessed, with some exhibiting excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values ranged from , indicating strong potential for therapeutic applications in treating fungal infections .
Anticancer Potential
The compound's structural features suggest potential anticancer applications, particularly in modulating pathways involved in tumorigenesis.
Case Study: PPARγ Modulation
Research has identified that derivatives of this compound can act as modulators of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of cellular differentiation, development, and metabolism . This modulation is significant in the context of cancer therapy, as PPARγ is implicated in various cancers, including breast and colon cancer.
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds have been explored through computational studies and docking analyses, providing insights into their interactions with biological targets.
Computational Studies
Docking studies have suggested that the indole moiety enhances binding affinity to bacterial enzymes, contributing to the observed antimicrobial effects . Additionally, the combination of thiazolidinone and indole cores has been shown to create hybrid molecules with desirable pharmacological profiles .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogues include:
Key Findings from Comparative Studies
Antimicrobial Efficacy: The parent compound (Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one shows moderate activity (MIC: 16–32 µg/mL) but lower cytotoxicity (SI > 15) compared to analogues like 5b and 5g, which exhibit stronger potency due to electron-donating groups (e.g., methoxy, hydroxyl) enhancing target binding . Substitution at position 3 (e.g., morpholino in 7c) improves solubility and pharmacokinetics without significant loss of activity .
Stereochemical Influence :
- The Z-configuration is critical for bioactivity. E-isomers (e.g., in chromone-indole hybrids) show reduced potency due to steric hindrance disrupting target binding .
Mechanistic Insights: Molecular docking studies reveal that the thioxo group interacts with cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase), while the indole moiety binds to hydrophobic pockets . Hybrid derivatives (e.g., 9b) with extended aromatic systems (e.g., quinoline) exhibit dual mechanisms, inhibiting viral proteases and host-cell entry .
Biological Activity
(Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C12H8N2OS2
- Molar Mass : 260.33 g/mol
- CAS Number : 131841-95-7
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The indole moiety is known for its role in modulating biological pathways, while the thioxooxazolidin structure enhances its interaction capabilities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, compounds synthesized from this scaffold showed effectiveness against a range of bacteria, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μM) | MBC (μM) | Active Against |
|---|---|---|---|
| 5b | 0.56 | 2.08 | Bacillus cereus, S. aureus |
| 5g | 4.17 | 3.68 | E. coli, L. monocytogenes |
| 4h | 1.99 | 3.98 | S. aureus, M. flavus |
| 5d | 3.69 | 7.38 | Broad spectrum |
These results indicate a promising potential for these compounds as antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with mechanisms involving cell cycle arrest and inhibition of tubulin polymerization.
Case Study: Induction of Apoptosis
In a study evaluating the effects of a specific derivative, it was found that it induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase of the cell cycle, with an IC50 value as low as 0.34 μM against MCF-7 cells .
Summary of Research Findings
- Antimicrobial Efficacy : Several derivatives exhibit low MIC and MBC values against various bacterial strains.
- Anticancer Potential : Effective against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle modulation.
- Mechanistic Insights : Interaction with tubulin and other cellular targets suggests a multifaceted approach to inhibiting cancer cell proliferation.
Q & A
Q. What synthetic methodologies are optimal for preparing (Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one with high stereoselectivity?
The synthesis typically involves condensation of indole-3-carboxaldehyde with thiazolidinone precursors under basic conditions. Microwave-assisted synthesis (e.g., 30–60 seconds at controlled power) significantly improves reaction efficiency and stereoselectivity compared to conventional reflux methods (7–10 hours in acetic acid) . Key steps include:
Q. How is the (Z)-configuration of the exocyclic double bond confirmed in this compound?
Stereochemical validation relies on NMR spectroscopy :
- ¹H NMR : Coupling constants (J = 10–12 Hz) between the indole C3-H and methylene proton confirm the Z-geometry .
- NOESY : Cross-peaks between the indole C2-H and thioxooxazolidinone protons provide spatial evidence .
IR spectroscopy : A strong absorption band at 1660–1720 cm⁻¹ confirms the C=O and C=S stretches .
Q. What in vitro assays are recommended for preliminary cytotoxicity screening?
Standard protocols include:
- NCI-60 panel : Screening against 60 human tumor cell lines (e.g., leukemia, melanoma, breast cancer) using sulforhodamine B (SRB) assays .
- MTT assay : Quantifying mitochondrial activity in cell lines like HepG2 (hepatic carcinoma) or MCF-7 (breast cancer) .
- Dose-response curves : IC₅₀ values (e.g., 3i: IC₅₀ = 1.2 µM against T24 bladder cancer) guide lead optimization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for analogs of this compound?
Methodological steps :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the indole N1 or benzyl position to enhance cytotoxicity (e.g., 3i: 5-chloro substitution improves activity 10-fold) .
- Core modification : Replace thioxooxazolidinone with imidazolidinedione or pyrimidinone to assess ring flexibility .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity .
Q. What computational strategies predict target binding modes and selectivity?
- Molecular docking : Simulate interactions with hemoglobin subunits (e.g., PDB: 1GZX) to identify hydrophobic pockets accommodating the indole-thioxooxazolidinone scaffold .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
- Pharmacophore mapping : Define essential features (e.g., hydrogen bond acceptors at C=O and C=S) .
Q. How can contradictory cytotoxicity data across studies be resolved?
Critical factors to address :
- Cell line heterogeneity : Genetic variability in NCI-60 vs. primary cell lines (e.g., EAHy 926 endothelial cells) .
- Assay conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS) or incubation time (48 vs. 72 hours) .
- Compound stability : Degradation in DMSO stock solutions monitored via HPLC (e.g., >95% purity required) .
Q. What mechanistic studies elucidate the compound’s interaction with hemoglobin subunits?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to immobilized hemoglobin .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
- Enzyme inhibition assays : Test interference with hemoglobin’s oxygen-binding capacity .
Q. What formulation strategies improve bioavailability for in vivo studies?
- Nanoemulsions : Encapsulate the compound in lipid-based carriers (e.g., phosphatidylcholine) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters at the oxazolidinone carbonyl to improve membrane permeability .
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
